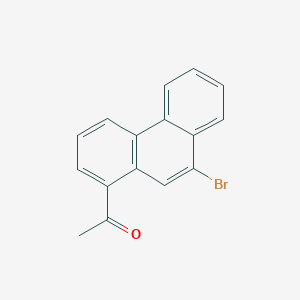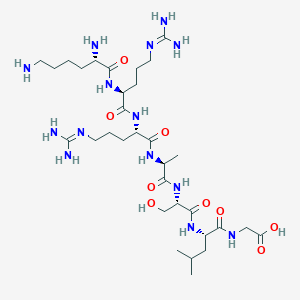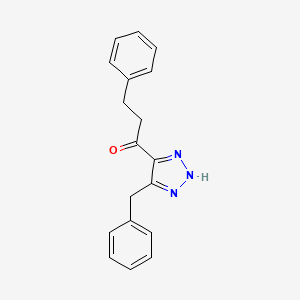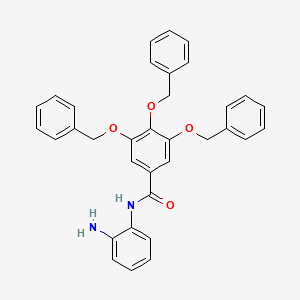
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with three benzyloxy groups and an aminophenyl substituent, making it a versatile molecule for chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-tris(benzyloxy)benzoic acid and 2-aminophenylamine.
Amide Bond Formation: The carboxylic acid group of 3,4,5-tris(benzyloxy)benzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-aminophenylamine to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated benzamides and other substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple benzyloxy groups enhances its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminophenyl)benzamide: Lacks the benzyloxy groups, resulting in different chemical properties and biological activities.
3,4,5-Tris(benzyloxy)benzoic acid: Contains the benzyloxy groups but lacks the aminophenyl substituent, leading to different reactivity and applications.
N-(2-Aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Features an indole moiety, offering distinct biological activities.
Uniqueness
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide is unique due to the combination of its benzamide core, aminophenyl group, and three benzyloxy substituents. This structural complexity provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
651302-15-7 |
|---|---|
Fórmula molecular |
C34H30N2O4 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-3,4,5-tris(phenylmethoxy)benzamide |
InChI |
InChI=1S/C34H30N2O4/c35-29-18-10-11-19-30(29)36-34(37)28-20-31(38-22-25-12-4-1-5-13-25)33(40-24-27-16-8-3-9-17-27)32(21-28)39-23-26-14-6-2-7-15-26/h1-21H,22-24,35H2,(H,36,37) |
Clave InChI |
FIOKKVYPZCFDCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


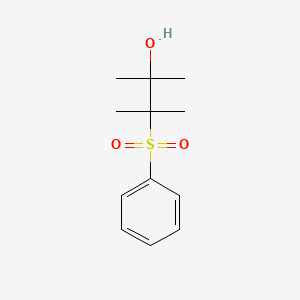
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)
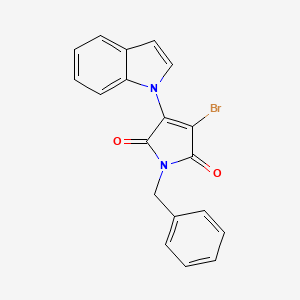
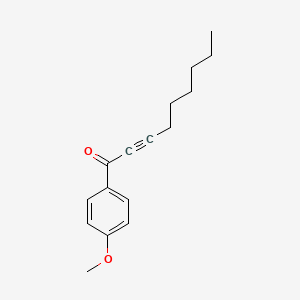
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)


